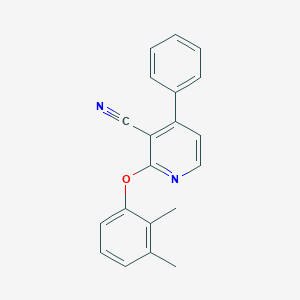

2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

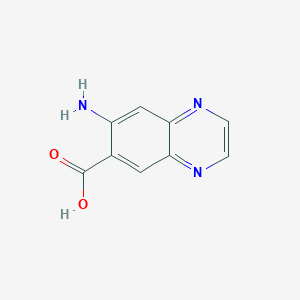

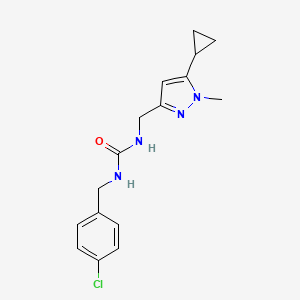

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would include a detailed description of the reaction steps, the reagents and conditions used, and the yield of each step .Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis

This would include information such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications

Fluorescent Molecular Probes

Compounds with structures similar to 2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile have been explored for their use as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, suggesting their potential in developing ultra-sensitive fluorescent probes. Such probes can be used to study biological events and processes, leveraging the solvent polarity dependence of their fluorescence for intramolecular charge transfer studies (Diwu et al., 1997).

Supramolecular Chemistry

Another area of interest is in the field of supramolecular chemistry, where similar compounds have shown intriguing properties. For instance, certain macrocycles display cooperative fluoride binding, which is allosteric in nature. This property can be harnessed for the development of sensors or for tuning the redox properties of a material through the binding of ions, suggesting applications in materials science and sensor development (Pistner et al., 2013).

Photophysics and Redox Chemistry

Research into phlorin macrocycles, compounds with varying aryl rings, showcases the impact of substituents on redox and photochemical properties. This insight is valuable for designing materials with specific optical and electronic properties for applications in photovoltaics, organic electronics, and catalysis. The modification of peripheral aryl groups alters emission quantum yields and fluorescence lifetimes, providing a method to fine-tune material properties for specific applications (Pistner et al., 2013).

Polymer Synthesis

Compounds with similar structural features have been utilized in the synthesis of polymers, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), through oxidative polymerization processes. This method highlights the potential use of 2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile in the polymer industry, especially in creating engineering plastics with specific attributes like high molecular weight and minimized side-product formation (Saito et al., 2003).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-4-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-14-7-6-10-19(15(14)2)23-20-18(13-21)17(11-12-22-20)16-8-4-3-5-9-16/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZRXPUMOSGCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC=CC(=C2C#N)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2845951.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2845952.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2845956.png)

![6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2845961.png)

![4-Methoxy-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2845964.png)